7-(Benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound notable for its unique structural features and potential biological activities. This compound possesses a pyrazolo[3,4-c]pyridine framework with a benzyloxy group at the 7-position and a bromine atom at the 3-position. Its molecular formula is with a molar mass of approximately 304.142 g/mol. The compound has garnered interest in pharmaceutical development due to its promising antimicrobial and antitumor properties, making it a candidate for further drug discovery efforts targeting specific diseases .
7-(Benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine is classified as a pyrazole derivative within the broader category of heterocyclic compounds. Its classification is significant in medicinal chemistry, where such compounds are often explored for their biological activity and therapeutic potential. The compound can be sourced from various chemical suppliers specializing in heterocycles and pharmaceutical intermediates .
The synthesis of 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine can be achieved through several methods:
The synthetic routes allow for modifications that tailor the compound's properties for specific applications. For instance, varying the reaction conditions can influence yield and purity, critical for pharmaceutical applications.
The molecular structure of 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine features:
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the molecular environment of hydrogen and carbon atoms within the compound. For example, typical chemical shifts might include signals corresponding to aromatic protons and those adjacent to electronegative substituents .
7-(Benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions:
Understanding these reactions is crucial for developing derivatives with enhanced biological activity or altered pharmacokinetics.
The mechanism of action of 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific biological targets, particularly enzymes involved in disease pathways. Preliminary studies suggest that it may inhibit certain kinases or other enzymes critical for cell proliferation and survival.
Interaction studies indicate that this compound may bind to specific receptors or enzymes, affecting signaling pathways associated with cancer progression or microbial resistance .
7-(Benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine has several scientific uses:
The pyrazolo[3,4-c]pyridine scaffold represents a privileged heterocyclic system in drug discovery due to its structural similarity to purine bases, enabling targeted interactions with biological macromolecules. This bicyclic framework combines a pyrazole ring fused with a pyridine core, creating a planar architecture amenable to diverse functionalization. Derivatives of this scaffold exhibit broad pharmacological profiles, including kinase inhibition, antiviral activity, and anticancer properties. The introduction of halogen atoms (e.g., bromine) and alkoxy groups (e.g., benzyloxy) at specific positions fine-tunes electronic properties, solubility, and target binding affinity, making this scaffold indispensable in rational drug design [7] [8].
The exploration of pyrazolo[3,4-c]pyridines began in the 1980s with unsubstituted analogs, primarily as academic curiosities. By the early 2000s, medicinal chemists recognized their potential as ATP-mimetics due to the scaffold’s ability to occupy purine-binding pockets in kinases. A significant milestone emerged when 1-benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine (PubChem CID: 71426193) demonstrated potent inhibitory activity against cyclin-dependent kinases, validating the scaffold’s utility in oncology [7]. Subsequent optimization focused on C3 and C7 positions, where bromine and benzyloxy groups conferred improved target selectivity and metabolic stability.
Table 1: Evolution of Key Pyrazolo[3,4-c]pyridine Derivatives in Drug Discovery
Compound | CAS Number | Key Substituents | Pharmacological Role |
---|---|---|---|
1H-pyrazolo[3,4-c]pyridine (core) | Not Available | Unsubstituted | Early scaffold exploration |
1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine | Not Available | 1-Benzyl, 7-methoxy | Kinase inhibition proof-of-concept |
5-Bromo-1H-pyrazolo[3,4-c]pyridine | 929617-35-6 | 5-Bromo | Intermediate for cross-coupling |
7-(Benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine | Not Available | 3-Bromo, 7-benzyloxy | Versatile synthetic building block |
3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine | 1357945-65-3 | 3-Bromo, 7-chloro | Targeted anticancer agent |
Recent advancements (2020s) include derivatives in immune checkpoint inhibitors, exemplified by patent JP2020516671A5, where 3-bromo-7-substituted analogs showed nanomolar affinity for PD-1/PD-L1 interactions [8]. The strategic incorporation of bromine at C3 enables further derivatization via cross-coupling reactions, while the 7-benzyloxy group acts as a protective moiety and solubility enhancer. Sigma-Aldrich now lists specialized variants like 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine as "AldrichCPR" compounds for early-stage discovery, underscoring pharmaceutical interest [5].
Substituent engineering at the C3 and C7 positions critically modulates the pyrazolo[3,4-c]pyridine scaffold’s pharmacological behavior:
Halogenation at C3: Bromine’s size and electron-withdrawing properties enhance halogen bonding with target proteins and provide a synthetic handle for metal-catalyzed coupling. For example, 4-bromo-1H-pyrazolo[3,4-c]pyridine (CAS: 1032943-43-3) serves as a precursor for Suzuki-Miyaura reactions, enabling arylation without scaffold degradation [3]. Bromine’s positioning at C3 also sterically blocks metabolic oxidation at adjacent sites, improving half-life [8].
Alkoxy Groups at C7: Benzyloxy substitution (as in 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine) enhances blood-brain barrier permeability due to increased lipophilicity (logP ≈ 2.37, similar to analogs in [3] [4]). The benzyl group’s aromatic π-system facilitates stacking interactions with tyrosine residues in kinase ATP pockets, as observed in crystallographic studies of related compounds [7]. Unlike smaller alkoxy groups (e.g., methoxy), benzyloxy allows deprotection to yield 7-hydroxy derivatives for further conjugation [1].
Table 2: Impact of Substituents on Physicochemical and Pharmacological Properties
Substituent Pattern | Example CAS | logP* | Key Advantages |
---|---|---|---|
3-Bromo, 7-unsubstituted | 1032943-43-3 | 1.35 (calc.) | Cross-coupling versatility |
3-Bromo, 7-chloro | 1357945-65-3 | 2.37 (calc.) | Enhanced target affinity; halogen bonding |
3-Bromo, 7-benzyloxy | Not Available | ~2.50 (est.) | Balanced lipophilicity; synthetic flexibility |
3-Hydrogen, 7-benzyloxy | Not Available | 2.10 (calc.) | Reduced steric hindrance |
Calculated from analogs in [3] [4] using similar frameworks |
Synergistic effects emerge when combining C3 bromine and C7 benzyloxy:
Table 3: Synthetic Applications of 7-(Benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine
Reaction Type | Conditions | Product | Application |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Dioxane | 3-Aryl-7-(benzyloxy) derivative | Kinase inhibitor intermediates |
Amination | Pd₂(dba)₃, BINAP, Toluene | 3-Amino-7-(benzyloxy) analog | Adenosine receptor ligands |
Hydrogenolysis | H₂/Pd-C, Ethanol | 3-Bromo-7-hydroxy-1H-pyrazolo[3,4-c]pyridine | Prodrug synthesis |
Azide Incorporation | NaN₃, DMF, 100°C | 3-Azido derivative | Click chemistry conjugation |
Commercial availability of gram-to-kilogram quantities (e.g., Alchem Pharmtech’s 1g–100g listings) facilitates rapid analog synthesis, positioning this scaffold as a "Lego block" for modern medicinal chemistry campaigns [1]. Future directions include exploiting the bromine-benzyloxy synergy for PROTACs (proteolysis-targeting chimeras) and covalent inhibitors, where strategic functionalization enables precise targeting of undruggable proteins [8].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3